Cas no 2110751-01-2 (2-methyl-2-(5-methyl-1,2-oxazol-3-yl)propanenitrile)

2-methyl-2-(5-methyl-1,2-oxazol-3-yl)propanenitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-methyl-2-(5-methyl-1,2-oxazol-3-yl)propanenitrile
- EN300-1817043
- 2110751-01-2
- SCHEMBL20320548
-
- Inchi: 1S/C8H10N2O/c1-6-4-7(10-11-6)8(2,3)5-9/h4H,1-3H3
- InChI Key: SSVFDFAOVUZOFM-UHFFFAOYSA-N
- SMILES: O1C(C)=CC(C(C#N)(C)C)=N1
Computed Properties
- Exact Mass: 150.079312947g/mol
- Monoisotopic Mass: 150.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.8Ų
- XLogP3: 1.4
2-methyl-2-(5-methyl-1,2-oxazol-3-yl)propanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1817043-10.0g |
2-methyl-2-(5-methyl-1,2-oxazol-3-yl)propanenitrile |
2110751-01-2 | 10g |
$4667.0 | 2023-06-01 | ||
Enamine | EN300-1817043-1g |
2-methyl-2-(5-methyl-1,2-oxazol-3-yl)propanenitrile |
2110751-01-2 | 1g |
$1086.0 | 2023-09-19 | ||
Enamine | EN300-1817043-5g |
2-methyl-2-(5-methyl-1,2-oxazol-3-yl)propanenitrile |
2110751-01-2 | 5g |
$3147.0 | 2023-09-19 | ||
Enamine | EN300-1817043-0.05g |
2-methyl-2-(5-methyl-1,2-oxazol-3-yl)propanenitrile |
2110751-01-2 | 0.05g |
$912.0 | 2023-09-19 | ||
Enamine | EN300-1817043-0.5g |
2-methyl-2-(5-methyl-1,2-oxazol-3-yl)propanenitrile |
2110751-01-2 | 0.5g |
$1043.0 | 2023-09-19 | ||
Enamine | EN300-1817043-2.5g |
2-methyl-2-(5-methyl-1,2-oxazol-3-yl)propanenitrile |
2110751-01-2 | 2.5g |
$2127.0 | 2023-09-19 | ||
Enamine | EN300-1817043-10g |
2-methyl-2-(5-methyl-1,2-oxazol-3-yl)propanenitrile |
2110751-01-2 | 10g |
$4667.0 | 2023-09-19 | ||
Enamine | EN300-1817043-0.25g |
2-methyl-2-(5-methyl-1,2-oxazol-3-yl)propanenitrile |
2110751-01-2 | 0.25g |
$999.0 | 2023-09-19 | ||
Enamine | EN300-1817043-1.0g |
2-methyl-2-(5-methyl-1,2-oxazol-3-yl)propanenitrile |
2110751-01-2 | 1g |
$1086.0 | 2023-06-01 | ||
Enamine | EN300-1817043-0.1g |
2-methyl-2-(5-methyl-1,2-oxazol-3-yl)propanenitrile |
2110751-01-2 | 0.1g |
$956.0 | 2023-09-19 |
2-methyl-2-(5-methyl-1,2-oxazol-3-yl)propanenitrile Related Literature
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
3. Book reviews
-
4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
Additional information on 2-methyl-2-(5-methyl-1,2-oxazol-3-yl)propanenitrile
Research Brief on 2-methyl-2-(5-methyl-1,2-oxazol-3-yl)propanenitrile (CAS: 2110751-01-2) in Chemical Biology and Pharmaceutical Applications
The compound 2-methyl-2-(5-methyl-1,2-oxazol-3-yl)propanenitrile (CAS: 2110751-01-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies highlight the role of 2-methyl-2-(5-methyl-1,2-oxazol-3-yl)propanenitrile as a key intermediate in the synthesis of heterocyclic compounds, which are pivotal in the development of novel pharmaceuticals. Its oxazole ring structure, combined with the nitrile functional group, offers a versatile scaffold for further chemical modifications, making it a valuable candidate for medicinal chemistry applications.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's efficacy as a precursor in the synthesis of inhibitors targeting specific kinase pathways involved in inflammatory diseases. The study utilized computational modeling and in vitro assays to validate the compound's binding affinity and selectivity, suggesting its potential as a lead compound for further optimization.
Another significant development involves the compound's application in agrochemical research. A recent patent (WO2023056789) describes its use in formulating novel pesticides with enhanced efficacy and reduced environmental toxicity. The nitrile moiety in 2-methyl-2-(5-methyl-1,2-oxazol-3-yl)propanenitrile was found to interact with insect-specific enzymes, providing a targeted mode of action.
From a safety and pharmacokinetics perspective, preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate favorable properties, including moderate solubility and metabolic stability. However, further in vivo studies are required to fully assess its therapeutic potential and safety profile.
In conclusion, 2-methyl-2-(5-methyl-1,2-oxazol-3-yl)propanenitrile represents a promising compound with diverse applications in pharmaceutical and agrochemical research. Its structural versatility and demonstrated biological activity warrant continued investigation, particularly in the context of targeted drug design and sustainable agrochemical development.
2110751-01-2 (2-methyl-2-(5-methyl-1,2-oxazol-3-yl)propanenitrile) Related Products
- 391228-66-3(N-4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl-3-phenoxybenzamide)
- 2098018-77-8(4-Chloro-2-cyclopropyl-6-(tetrahydrofuran-2-yl)pyrimidine)
- 1480961-41-8(3-amino-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one)
- 2227857-26-1(3-chloro-2-ethynyloxolane, trans)
- 62826-33-9(2-(4-phenoxyphenyl)methyloxirane)
- 428468-34-2(4-(4-Formylphenoxy)methylbenzoic Acid)
- 938016-20-7(1H-Pyrrolo[1,2-a]benzimidazol-1-one, 3a,4-dihydro-2-hydroxy-3a-(4-methylphenyl)-)
- 2766-64-5(2,3,5,6-Tetrabromopyridine)
- 60691-90-9(Benzene, 1-[(1E)-3-bromo-1-propenyl]-4-chloro-)
- 313405-66-2(2-(4-bromobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide)




